Rutaecarpine

Description

Properties

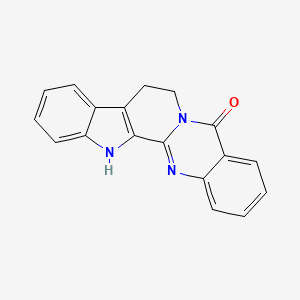

IUPAC Name |

3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-8,19H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVGWSKVRYFWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232884 | |

| Record name | 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rutaecarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

209.00 °C. @ 760.00 mm Hg | |

| Record name | Rutaecarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | Rutaecarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84-26-4 | |

| Record name | Rutaecarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutecarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutaecarpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rutacarpin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTECARPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZV289PRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rutaecarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Rutaecarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rutaecarpine's Mechanism of Action in Cardiovascular Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rutaecarpine, a primary bioactive alkaloid isolated from the fruit of Evodia rutaecarpa, has long been a staple in traditional Chinese medicine for a variety of ailments.[1] Modern pharmacological research has increasingly focused on its significant cardiovascular protective effects, including vasodilation, antihypertension, cardiac protection, and anti-platelet aggregation.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The primary mechanisms involve the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, subsequent release of Calcitonin Gene-Related Peptide (CGRP), and modulation of endothelial nitric oxide synthase (eNOS) signaling.[2][3] Furthermore, this compound exhibits direct protective effects on cardiac muscle by inhibiting hypertrophy, apoptosis, and oxidative stress through various signaling cascades.[4][5] This document aims to serve as a comprehensive resource for professionals engaged in cardiovascular research and drug development.

Core Mechanisms of Action

This compound's cardiovascular effects are multifaceted, stemming from its interaction with multiple signaling pathways in endothelial cells, vascular smooth muscle cells (VSMCs), sensory nerves, and cardiomyocytes.

Vasodilation and Antihypertensive Effects

The most prominent cardiovascular effect of this compound is its ability to induce vasodilation and lower blood pressure.[3] This is achieved through two primary, interconnected pathways.

-

TRPV1-CGRP Pathway: this compound acts as an agonist of the TRPV1 channel, which is highly expressed in sensory nerves that innervate blood vessels.[1][6] Activation of TRPV1 by this compound triggers an influx of calcium into the nerve terminals, leading to the synthesis and release of Calcitonin Gene-Related Peptide (CGRP).[7][8][9] CGRP is a potent endogenous vasodilator that relaxes vascular smooth muscle, reduces peripheral resistance, and consequently lowers blood pressure.[6][10] The hypotensive effects of this compound are significantly diminished by TRPV1 antagonists (like capsazepine) or CGRP receptor antagonists (like CGRP8-37), confirming the critical role of this pathway.[1][8]

-

Endothelial Nitric Oxide (eNOS) Pathway: this compound induces an endothelium-dependent vasorelaxation by stimulating the production of nitric oxide (NO).[11][12] This process is also initiated by TRPV1 activation on endothelial cells, which increases intracellular Ca2+ concentration ([Ca2+]i).[13][14] The elevated Ca2+ activates two key signaling cascades:

-

Ca2+/Calmodulin-dependent Kinase II (CaMKII): Leads directly to the phosphorylation and activation of eNOS.[13][15]

-

Ca2+/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ) / AMP-activated Protein Kinase (AMPK): This cascade also results in eNOS phosphorylation.[13][16] Activated eNOS synthesizes NO, which diffuses to adjacent vascular smooth muscle cells, activates guanylyl cyclase, and leads to vasorelaxation.[12] The vasodilator effect is significantly attenuated by NOS inhibitors like L-NAME.[1][13]

-

-

Direct Effects on Vascular Smooth Muscle Cells (VSMCs): While the endothelium-dependent mechanisms are primary, this compound also has direct effects on VSMCs. It inhibits voltage-dependent L-type Ca2+ channels in VSMCs, which reduces Ca2+ entry and intracellular Ca2+ release, contributing to vasorelaxation.[1][11][17]

Cardioprotective Mechanisms

This compound confers significant protection to the heart muscle through anti-hypertrophic, anti-apoptotic, and anti-oxidative actions.

-

Inhibition of Cardiac Hypertrophy: Pathological cardiac hypertrophy is a key risk factor for heart failure. This compound has been shown to prevent and reverse cardiac hypertrophy through multiple mechanisms:

-

Inhibition of the Nox4-ROS-ADAM17 Pathway: In models of angiotensin II (Ang II)-induced or pressure overload hypertrophy, this compound significantly suppresses the expression of NADPH oxidase 4 (Nox4), reducing reactive oxygen species (ROS) production and subsequent activation of ADAM17 (a disintegrin and metalloproteinase-17).[4]

-

Suppression of the Angiotensin II-Calcineurin Pathway: this compound administration reduces Ang II levels and inhibits the expression and activity of calcineurin, a key mediator of hypertrophic signaling.[18][19]

-

-

Inhibition of Apoptosis and Oxidative Stress: this compound protects cardiomyocytes from cell death induced by various stressors like doxorubicin, hypoxia-reoxygenation, and high glucose.[5][20][21]

-

Activation of the AKT/Nrf-2 Signaling Pathway: this compound activates the PI3K/AKT pathway. Activated AKT phosphorylates and promotes the nuclear translocation of Nrf-2, a master regulator of antioxidant responses.[5][22] Nrf-2 then upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLM), which boosts glutathione (GSH) production and scavenges ROS.[5]

-

Inhibition of the MAPK Pathway: In the context of high glucose-induced cardiomyocyte damage, this compound alleviates apoptosis, oxidative stress, and inflammation by inactivating the mitogen-activated protein kinase (MAPK) signaling pathway.[23]

-

TRPV1-Mediated Autophagy: this compound can also protect against high glucose-induced injury by activating TRPV1 to promote autophagy in cardiomyocytes, a cellular process for clearing damaged components.[20]

-

Anti-Platelet Aggregation

This compound inhibits platelet activation and aggregation, suggesting a potential role in preventing thrombosis.[24][25] This effect is particularly potent against collagen-induced aggregation. The mechanism involves the inhibition of:

-

Phospholipase C (PLC)γ2 activation.[24]

-

Downstream protein kinase C (PKC) activation.[24]

-

The phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK3β) signaling axis.[24] Importantly, this anti-platelet activity is independent of the NO/cGMP pathway, as it is not reversed by inhibitors of nitric oxide synthase or guanylyl cyclase.[1][24]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various experimental models.

Table 1: Effects of this compound on Blood Pressure and Vasorelaxation

| Parameter Measured | Experimental Model | This compound Dose/Concentration | Key Result | Reference(s) |

| Mean Arterial Pressure | Anesthetized Rats (i.v.) | 10–100 µg/kg | Dose-dependent decrease in blood pressure. | [1][11] |

| Systolic Blood Pressure | Phenol-induced Hypertensive Rats (i.v.) | 30, 100, 300 µg/kg | Dose-dependent hypotensive effect. | [1][6] |

| Systolic Blood Pressure | 2-Kidney, 1-Clip Hypertensive Rats (i.g.) | 10, 20, 40 mg/kg/day | Significant decrease in blood pressure. | [1][10] |

| Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) (i.g., solid dispersion) | 3, 6 mg/kg/day | Sustained hypotensive effect (e.g., from 179 mmHg to 136 mmHg at 6 mg/kg). | [8][26] |

| Vasorelaxation | Isolated Rat Aortic/Mesenteric Rings | 0.1–10 µM | Concentration-dependent relaxation of pre-contracted vessels. | [1][12] |

| Plasma CGRP Concentration | Phenol-induced Hypertensive Rats (i.v.) | 30, 100, 300 µg/kg | Dose-dependent increase, correlating with hypotension. | [1][6] |

Table 2: Effects of this compound on Cardiomyocyte Function

| Parameter Measured | Experimental Model | This compound Concentration | Key Result | Reference(s) |

| Cell Viability | H9c2 cells (Hypoxia-Reoxygenation) | 0.1, 1, 10 µmol/L | Significantly reversed the decrease in cell viability caused by H-R. | [21] |

| Apoptosis Rate | H9c2 cells (Hypoxia-Reoxygenation) | 0.1, 1, 10 µmol/L | Markedly reduced the apoptotic rate. | [21] |

| Cell Viability | AC16 Cardiomyocytes (High Glucose) | Not specified | Enhanced cell viability and reduced apoptosis. | [23] |

| Cardiomyocyte Hypertrophy | Ang II-induced Primary Cardiomyocytes | Not specified | Significantly inhibited hypertrophic markers. | [4] |

| NO Generation | Human Endothelial Cells | 10 µM | Promoted NO generation by increasing eNOS phosphorylation. | [13] |

| Myocardial Infarct Size | Ischemia-Reperfusion Rats (i.v.) | 100, 300 µg/kg | Significantly reduced infarct size. | [1] |

Key Experimental Protocols

This section details the methodologies for cornerstone experiments used to elucidate this compound's mechanisms.

In Vivo Antihypertensive Studies in Rats

-

Animal Model: Spontaneously Hypertensive Rats (SHR) or surgically-induced hypertensive models (e.g., 2-kidney, 1-clip) are commonly used.[1][26]

-

This compound Administration: For chronic studies, this compound (e.g., 10-40 mg/kg/day) is administered daily via oral gavage (i.g.).[1][19] Due to poor solubility, it is often prepared as a solid dispersion to improve absorption.[26] For acute studies, it is administered via intravenous (i.v.) injection (e.g., 10-300 µg/kg).[1]

-

Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the tail-cuff method with an electro-sphygmomanometer at regular intervals throughout the study period.[8][26]

-

Plasma and Tissue Collection: At the end of the experiment, blood is collected to measure plasma concentrations of CGRP via ELISA. Dorsal root ganglia (DRG) may be harvested to quantify CGRP mRNA expression levels using real-time PCR.[8][26]

-

Inhibitor Studies: To confirm mechanisms, specific inhibitors are co-administered. For example, capsaicin is used to deplete CGRP from sensory nerves, or capsazepine is used as a competitive TRPV1 antagonist to block the CGRP-mediated effects.[6][8]

Ex Vivo Vasorelaxation in Isolated Aortic Rings

-

Tissue Preparation: Thoracic aortas are harvested from rats (e.g., Sprague-Dawley). The aorta is cleaned of connective tissue and cut into rings approximately 2-4 mm in length.[1][12]

-

Endothelium Integrity: For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a wire to create "endothelium-denuded" rings for comparison with "endothelium-intact" rings.[11][12]

-

Organ Bath Setup: Rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2. The tension is recorded using an isometric force transducer.

-

Experimental Procedure:

-

The rings are equilibrated under a resting tension (e.g., 2 g) for 60-90 minutes.

-

Vessels are pre-contracted with an agonist such as phenylephrine (e.g., 1 µM) or norepinephrine.[1][12]

-

Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 0.1 µM to 100 µM) are added to the bath to generate a concentration-response curve.[12]

-

To investigate the mechanism, rings are pre-incubated with inhibitors like L-NAME (NOS inhibitor) or methylene blue (guanylyl cyclase inhibitor) before pre-contraction and addition of this compound.[12]

-

Western Blotting for Protein Expression in Cardiac Tissue

-

Protein Extraction: Total protein is extracted from heart tissue specimens or cultured cardiomyocytes using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4][27] Protein concentration is determined using a BCA Protein Assay Kit.[27]

-

SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) from each sample are denatured in loading buffer, separated by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (e.g., 8-12% acrylamide).[27][28]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane using a wet or semi-dry transfer system.[28][29]

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[27]

-

Antibody Incubation:

-

Primary Antibody: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-eNOS, anti-Nox4, anti-p-AKT, anti-Nrf-2) at an appropriate dilution.[4][5]

-

Secondary Antibody: After washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[27]

-

-

Detection: The immunoreactive bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged with a chemiluminescence detection system. The band intensity is quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.[27]

Signaling Pathways and Visualizations

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound.

Diagram 1: this compound-Induced Vasodilation Pathways

Caption: this compound induces vasodilation via TRPV1-CGRP and endothelial NO pathways.

Diagram 2: this compound's Anti-Hypertrophic Signaling

Caption: this compound prevents cardiac hypertrophy by inhibiting Nox4 and Calcineurin.

Diagram 3: this compound's Cardiomyocyte Survival Pathway

Caption: this compound promotes cardiomyocyte survival via AKT/Nrf-2 and MAPK pathways.

Diagram 4: General Workflow for In Vitro Analysis of this compound

Caption: A generalized workflow for studying this compound's effects in cell culture.

Conclusion and Future Directions

This compound demonstrates a robust and diverse portfolio of cardiovascular protective mechanisms. Its actions as a vasodilator, antihypertensive, cardioprotective, and anti-platelet agent are mediated by a complex interplay of signaling pathways, with the TRPV1-CGRP-NO axis being central to its vascular effects and the modulation of hypertrophy and survival pathways like AKT/Nrf-2 and Nox4 being key to its direct cardiac benefits.

The comprehensive data presented herein underscore the potential of this compound as a lead compound for the development of novel therapeutics for cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. However, clinical evidence in humans remains limited.[3] Future research should focus on:

-

Clinical Trials: Well-designed, randomized controlled trials are necessary to establish the efficacy and safety of this compound in human patients with cardiovascular conditions.

-

Pharmacokinetics and Bioavailability: Further optimization of drug delivery systems, such as solid dispersions, is needed to overcome its low solubility and improve bioavailability for clinical application.[1][26]

-

Derivative Synthesis: The development of synthetic derivatives may enhance potency and specificity while reducing potential off-target effects or cytotoxicity.[2][30]

By continuing to unravel its complex pharmacology, the scientific community can work towards translating the therapeutic promise of this compound into tangible clinical benefits.

References

- 1. Pharmacological Effects of this compound as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A promising cardiovascular protective alkaloid from Evodia rutaecarpa (Wu Zhu Yu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. This compound prevents hypertensive cardiac hypertrophy involving the inhibition of Nox4-ROS-ADAM17 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Inhibits Doxorubicin-Induced Oxidative Stress and Apoptosis by Activating AKT Signaling Pathway [frontiersin.org]

- 6. ovid.com [ovid.com]

- 7. Involvement of TRPV1 in the expression and release of calcitonin gene-related peptide induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation of calcitonin gene-related peptide synthesis and release: mechanisms for a novel antihypertensive drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of TRPV1 in the expression and release of calcitonin gene-related peptide induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vasorelaxing action of this compound: effects of this compound on calcium channel activities in vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of the vasodilator effect of this compound, an alkaloid isolated from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Increases Nitric Oxide Synthesis via eNOS Phosphorylation by TRPV1-Dependent CaMKII and CaMKKβ/AMPK Signaling Pathway in Human Endothelial Cells [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] this compound Increases Nitric Oxide Synthesis via eNOS Phosphorylation by TRPV1-Dependent CaMKII and CaMKKβ/AMPK Signaling Pathway in Human Endothelial Cells | Semantic Scholar [semanticscholar.org]

- 16. This compound Increases Nitric Oxide Synthesis via eNOS Phosphorylation by TRPV1-Dependent CaMKII and CaMKKβ/AMPK Signaling Pathway in Human Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The vasorelaxing action of this compound: direct paradoxical effects on intracellular calcium concentration of vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Ameliorates Pressure Overload Cardiac Hypertrophy by Suppression of Calcineurin and Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Ameliorates Pressure Overload Cardiac Hypertrophy by Suppression of Calcineurin and Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound ameliorates cardiomyocyte injury induced by high glucose by promoting TRPV1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. This compound Inhibits Doxorubicin-Induced Oxidative Stress and Apoptosis by Activating AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound attenuates high glucose-induced damage in AC16 cardiomyocytes by suppressing the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound, an Alkaloid from <i>Evodia rutaecarpa</i>, Can Prevent Platelet Activation in Humans and Reduce Microvascular Thrombosis in Mice: Crucial Role of the PI3K/Akt/GSK3β  Signal Axis through a Cyclic Nucleotides/VASP—Independent Mechanism - ProQuest [proquest.com]

- 25. mdpi.com [mdpi.com]

- 26. Solid dispersion of this compound improved its antihypertensive effect in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Western Blot Assay [bio-protocol.org]

- 28. Western blot protocol | Abcam [abcam.com]

- 29. cytivalifesciences.com [cytivalifesciences.com]

- 30. Synthetic Fluorothis compound Inhibits Inflammatory Stimuli and Activates Endothelial Transient Receptor Potential Vanilloid-Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Rutaecarpine from Evodia rutaecarpa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutaecarpine, an indoloquinazoline alkaloid, is a significant bioactive compound predominantly found in the fruit of Evodia rutaecarpa.[1][2] This plant has a long history of use in Traditional Chinese Medicine for treating a variety of ailments, including headaches, digestive disorders, and postpartum hemorrhage.[1] Modern pharmacological studies have revealed this compound's potent biological activities, including anti-inflammatory, cardiovascular-protective, and anti-cancer properties, making it a compound of high interest for drug development.[2] This technical guide provides an in-depth overview of the natural sourcing of this compound and details the methodologies for its extraction and isolation from Evodia rutaecarpa. It includes comprehensive experimental protocols, comparative quantitative data on isolation yields and purity, and visual diagrams of the isolation workflow and a key signaling pathway to support research and development efforts.

Natural Source: Evodia rutaecarpa

The primary and most commercially viable natural source of this compound is the dried, near-ripe fruit of Evodia rutaecarpa (Juss.) Benth., a tree native to China and Korea.[1] In Traditional Chinese Medicine, the fruit is known as "Wu-Chu-Yu". The concentration of this compound and other bioactive alkaloids in the fruit can vary depending on the maturity of the fruit at harvest.

Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has shown that the content of this compound in the dried fruit of Evodia rutaecarpa can range from approximately 0.050% to 1.470% of the dry weight, highlighting the importance of proper sourcing and quality control of the plant material. One study determined the this compound content in a 90% ethanol crude extract to be approximately 0.42% by dry weight.[3]

Isolation and Purification Methodologies

The isolation of this compound from Evodia rutaecarpa is a multi-step process involving initial solvent extraction to create a crude alkaloid mixture, followed by one or more chromatographic purification steps, and often concluding with recrystallization to obtain a high-purity final product.

Data Presentation: Comparison of Isolation Techniques

The following table summarizes quantitative data from various cited methodologies for the isolation and purification of this compound.

| Method Stage | Technique | Key Parameters | Yield | Purity | Reference |

| Crude Extraction | Ethanol Reflux | Solvent: 90% EthanolPlant:Solvent Ratio: 1:10 (w/v)Duration: 1 hour | 22.9% (Crude Extract from Fruit) | ~0.42% (this compound in Extract) | [3] |

| Purification | High-Speed Counter-Current Chromatography (HSCCC) | Solvent System: n-hexane–ethyl acetate–methanol–water (5:5:7:5, v/v) | 10.6% (from Crude Extract) | 98.4% | [4] |

| Purification | Silica Gel Column Chromatography | Mobile Phase: Chloroform/Methanol or Chloroform/Acetone gradients are common. | Yield is variable and often not reported directly from crude extract. A multi-step process yielded 26.4 mg from 5 kg of fruit. | Up to 98.9% |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the extraction and purification of this compound.

Protocol for Crude Extraction via Ethanol Reflux

This protocol is effective for extracting a broad spectrum of alkaloids, including this compound, from the dried fruit.

-

Objective: To prepare a crude alkaloid extract from Evodia rutaecarpa.

-

Materials:

-

Dried, powdered fruits of Evodia rutaecarpa.

-

90% Ethanol.

-

Round-bottom flask (e.g., 250 mL).

-

Reflux condenser.

-

Heating mantle.

-

Filter paper (e.g., 110 µm).

-

Rotary evaporator.

-

-

Procedure:

-

Weigh 10 g of powdered Evodia rutaecarpa fruit and place it into a 250 mL round-bottom flask.[3]

-

Add 100 mL of 90% ethanol to the flask.[3]

-

Set up the flask for reflux using a heating mantle and condenser.

-

Heat the mixture to boiling and maintain a gentle reflux for 1 hour.[3]

-

Allow the mixture to cool to room temperature.

-

Filter the solution through filter paper to remove the solid plant material.[3]

-

Collect the filtrate and evaporate the solvent to dryness using a rotary evaporator to yield the crude extract.[3]

-

The resulting crude extract (approx. 2.29 g) can be stored for subsequent purification.[3]

-

Protocol for Purification via Silica Gel Column Chromatography

This is a standard chromatographic technique for separating compounds from a crude mixture based on polarity.

-

Objective: To separate this compound from other alkaloids in the crude extract.

-

Materials:

-

Crude Evodia rutaecarpa extract.

-

Silica gel (e.g., 200-300 mesh).

-

Glass chromatography column.

-

Solvents for mobile phase (e.g., Chloroform, Methanol, Acetone).

-

Fraction collection tubes.

-

Thin-Layer Chromatography (TLC) plates and chamber for monitoring.

-

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase solvent. Alternatively, for less soluble extracts, create a dry slurry by mixing the extract with a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

-

Elution: Begin elution with a low-polarity solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or acetone). A common gradient might be from 100:0 to 90:10 chloroform:methanol.

-

Fraction Collection: Collect the eluate in sequential fractions using test tubes or vials.

-

Monitoring: Monitor the separation by spotting fractions onto a TLC plate and eluting with an appropriate solvent system. Visualize spots under UV light. Combine fractions that contain pure this compound.

-

Solvent Evaporation: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

-

Protocol for Purification via High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an advanced liquid-liquid partition chromatography technique that avoids solid supports, offering high recovery and resolution.

-

Objective: To achieve high-purity, one-step separation of this compound from the crude extract.

-

Materials:

-

Crude Evodia rutaecarpa extract.

-

HSCCC instrument.

-

Solvents: n-hexane, ethyl acetate, methanol, water (HPLC grade).

-

HPLC system for purity analysis.

-

-

Procedure:

-

Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a 5:5:7:5 volume ratio in a separation funnel.[4] Shake thoroughly and allow the phases to separate. Degas both the upper and lower phases by sonication before use.[4]

-

Sample Preparation: Dissolve 180 mg of the crude extract in a mixture of 2 mL of the upper phase and 2 mL of the lower phase of the solvent system.[4]

-

HSCCC Operation:

-

Fill the entire column with the stationary phase (the upper phase).

-

Set the apparatus to rotate at the desired speed (e.g., 800-900 rpm).

-

Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

-

Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the chromatogram peaks.[4]

-

Analysis: Analyze the collected fractions corresponding to this compound for purity using an analytical HPLC system. Combine pure fractions and evaporate the solvent to obtain purified this compound (yield of ~19 mg with 98.4% purity from 180 mg crude extract).[4]

-

Protocol for Final Purification via Recrystallization

This is the final step to achieve the highest possible purity of the isolated compound.

-

Objective: To purify the isolated this compound to analytical grade.

-

Materials:

-

Purified this compound from chromatography.

-

Recrystallization solvent (e.g., Acetone, Ethanol, or a two-solvent system like Hexane/Acetone).

-

Erlenmeyer flask.

-

Hot plate.

-

Vacuum filtration apparatus (Büchner funnel, filter flask).

-

-

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent dissolves this compound well at high temperatures but poorly at low temperatures. Acetone is a plausible candidate as it was used in the initial historical isolation.[1]

-

Dissolution: Place the rutaecarpi ne solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin.

-

Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal precipitation.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator to remove all residual solvent.

-

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow from the natural source material to the final purified compound, incorporating the described methodologies.

Signaling Pathway Diagram

This compound exerts significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates this mechanism of action.

References

- 1. Progress in the Studies on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Promising derivatives of this compound with diverse pharmacological activities [frontiersin.org]

- 3. The Ethanol Extract of Evodiae Fructus and Its Ingredient, this compound, Inhibit Infection of SARS-CoV-2 and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative isolation and purification of alkaloids from the Chinese medicinal herb Evodia rutaecarpa (Juss.) Benth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Rutaecarpine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutaecarpine, a pentacyclic indolopyridoquinazolinone alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its synthetic derivatives, with a focus on its cardiovascular, anti-inflammatory, and anticancer effects. Detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

This compound (8,13-dihydroindolo-[2',3':3,4]-pyrido[2,1-b]quinazolin-5(7H)-one) is a key bioactive constituent of Evodia rutaecarpa, a plant long used in traditional Chinese medicine for a variety of ailments.[1][2] Modern pharmacological studies have revealed that this compound possesses a wide spectrum of biological activities, including but not limited to, cardiovascular-protective, anti-inflammatory, anti-obesity, and anticancer properties.[1][3] However, its clinical application has been hampered by poor physicochemical properties, such as low water solubility and moderate potency.[4][5] This has spurred the development of numerous synthetic derivatives with improved pharmacological profiles. This guide aims to provide an in-depth technical resource on the core pharmacological properties of this compound and its derivatives, summarizing key data and methodologies to support ongoing research.

Cardiovascular Properties

This compound exhibits significant cardiovascular effects, primarily vasodilation and cardioprotection.[1][2] These effects are largely attributed to its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the subsequent release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator.[6][7]

Vasodilatory Effects

This compound induces dose-dependent relaxation of blood vessels.[8][9] In vitro studies using isolated rat aortic and mesenteric artery rings have demonstrated that this compound (0.1–10 μM) causes concentration-dependent vasorelaxation.[8] This effect is significantly attenuated by the removal of the endothelium, indicating an endothelium-dependent mechanism.[9] The vasodilatory action involves the activation of TRPV1 channels on sensory nerves, leading to an influx of calcium and the subsequent release of CGRP.[6][7][10] CGRP then acts on vascular smooth muscle cells to cause relaxation. Additionally, this compound can directly affect vascular smooth muscle cells by inhibiting voltage-dependent calcium channels.[8]

Cardioprotective Effects

This compound has demonstrated protective effects on the heart in various models of cardiac injury. For instance, in isolated guinea pig hearts, this compound (0.3 or 1 μM) has been shown to protect against cardiac anaphylaxis.[8] Furthermore, it can ameliorate cardiac remodeling induced by isoprenaline.

Quantitative Data: Cardiovascular Effects

| Compound | Assay | Model | Effect | Concentration/Dose | Reference |

| This compound | Vasodilation | Isolated rat superior mesenteric and thoracic aorta rings | Concentration-dependent relaxation | 0.1–10 μM | [8] |

| This compound | Hypotensive effect | In vivo (rats) | Decrease in mean arterial pressure | 10–100 μg/kg i.v. | [8] |

| This compound | Cardioprotection | Isolated guinea pig hearts (anaphylaxis model) | Protective effects | 0.3 or 1 μM | [8] |

Experimental Protocol: Vasodilation Assay in Isolated Rat Aortic Rings

This protocol outlines the methodology for assessing the vasodilatory effects of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (PE)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Carefully remove adhering connective and adipose tissue and cut the aorta into 3-4 mm rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

-

Induce contraction with phenylephrine (1 μM).

-

Once a stable contraction is achieved, cumulatively add this compound at increasing concentrations (e.g., 0.1 μM to 100 μM).

-

Record the relaxation response as a percentage of the initial PE-induced contraction.

-

In some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface of the ring with a wire to assess endothelium-dependent effects.

Signaling Pathway: this compound-Induced Vasodilation

Anti-inflammatory Properties

This compound and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[11][12]

Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines in lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells).[11][13] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[11]

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK pathways.[11][12] this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[11] This prevents the transcription of NF-κB target genes, which include many pro-inflammatory cytokines. Furthermore, this compound can inhibit the phosphorylation of key MAPK proteins such as ERK and p38.[11]

Quantitative Data: Anti-inflammatory Effects

| Compound | Assay | Model | Effect | IC50/EC50 | Reference |

| This compound | PGE2 synthesis inhibition | LPS-treated RAW 264.7 cells | Strong inhibition | - | [13] |

| Goshuyuamide II | 5-Lipoxygenase inhibition | RBL-1 cells | Inhibition | IC50 = 6.6 μM | [13] |

| This compound Derivative (5Ci) | NO production inhibition | LPS-induced RAW 264.7 cells | Inhibition | - | [12] |

| This compound Derivative (11) | PDE5 inhibition | In vitro | Potent inhibition | IC50 = 0.086 μM | [14] |

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring nitric oxide production in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess reagent (for NO measurement)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 μg/mL) for 24 hours. Include a vehicle control group (no LPS or this compound) and an LPS-only control group.

-

After incubation, collect the cell culture supernatant to measure NO production using the Griess reagent according to the manufacturer's instructions.

-

Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity. Add MTT solution to the remaining cells, incubate for 4 hours, and then add a solubilizing agent (e.g., DMSO). Measure the absorbance at 570 nm.

Signaling Pathway: this compound's Anti-inflammatory Action

Anticancer Properties

This compound and its derivatives have demonstrated promising anticancer activities in various cancer cell lines.[15][16] Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and metastasis, and the reversal of multidrug resistance.[17][18]

Cytotoxicity and Antiproliferative Effects

Several derivatives of this compound have shown significant cytotoxicity against a range of human cancer cell lines.[4][14] For instance, certain derivatives exhibit GI50 values in the low micromolar range against U251 (glioblastoma), SKOV3 (ovarian cancer), and DU145 (prostate cancer) cell lines.[14] The antiproliferative effects are often associated with the induction of cell cycle arrest.

Inhibition of Topoisomerases

One of the key mechanisms underlying the anticancer activity of this compound and its analogs is the inhibition of topoisomerases I and II, enzymes crucial for DNA replication and transcription.[14][19] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Reversal of Multidrug Resistance

This compound has been found to enhance the sensitivity of drug-resistant cancer cells to conventional chemotherapeutic agents.[17] This is achieved by downregulating the expression of P-glycoprotein (ABCB1), a key transporter responsible for drug efflux from cancer cells.[17]

Quantitative Data: Anticancer Effects

| Compound | Cancer Cell Line | Assay | Effect | GI50/IC50 | Reference |

| This compound Derivative (15b) | U251, SKOV3, DU145 | Cytotoxicity | Inhibition of cell growth | 5 μM, 3 μM, 3 μM | [14] |

| This compound Derivative (15c) | U251, SKOV3, DU145 | Cytotoxicity | Inhibition of cell growth | 2.5 μM, 2 μM, 2 μM | [14] |

| Evodiamine | Hepg2 | MTT assay | Inhibition of proliferation | Inhibition rate of 40% at 100 μmol/L | [16] |

| This compound | Hepg2 | MTT assay | Inhibition of proliferation | Inhibition rate of 10.7% at 100 μmol/L | [16] |

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound and its derivatives on cancer cells.[18][20][21]

Materials:

-

Human cancer cell line (e.g., HepG2, HT-29)

-

Appropriate cell culture medium with 10% FBS

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

After the treatment period, remove the medium and add 100 μL of fresh medium and 20 μL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Evaluating Anticancer Drug Sensitization

Other Pharmacological Properties

Anti-Obesity and Metabolic Effects

This compound has been shown to have anti-obesity effects by promoting adipose thermogenesis.[22] It activates the AMP-activated protein kinase (AMPK)/PGC-1α signaling pathway, which leads to the "browning" of white adipose tissue and increased energy expenditure.[22][23][24]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by low oral bioavailability.[4] However, it is known to induce cytochrome P450 enzymes, particularly CYP1A2, which can affect the metabolism of co-administered drugs like caffeine and theophylline.[25][26][27][28] Some derivatives, such as 5-deoxy-rutaecarpine, have shown improved oral bioavailability.[4]

Conclusion

This compound and its derivatives represent a promising class of natural product-based compounds with a wide array of pharmacological activities. Their ability to modulate key signaling pathways involved in cardiovascular function, inflammation, and cancer highlights their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of these fascinating molecules. Future research should focus on optimizing the pharmacokinetic properties of this compound derivatives and conducting preclinical and clinical studies to validate their efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological effects of this compound as a cardiovascular protective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A promising cardiovascular protective alkaloid from Evodia rutaecarpa (Wu Zhu Yu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promising derivatives of this compound with diverse pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promising derivatives of this compound with diverse pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Involvement of TRPV1 in the expression and release of calcitonin gene-related peptide induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Effects of this compound as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of the vasodilator effect of this compound, an alkaloid isolated from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of TRPV1 in the expression and release of calcitonin gene-related peptide induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound derivatives synthesized via skeletal reorganization alleviate inflammation-associated oxidative damage by inhibiting the MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory principles from the fruits of Evodia rutaecarpa and their cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Promising derivatives of this compound with diverse pharmacological activities [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Evodiamine and this compound as Potential Anticancer Compounds: A Combined Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 20. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]

- 22. This compound Promotes Adipose Thermogenesis and Protects against HFD-Induced Obesity via AMPK/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound Promotes Adipose Thermogenesis and Protects against HFD-Induced Obesity via AMPK/PGC-1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The effects of this compound on the pharmacokinetics of acetaminophen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effects of Evodia rutaecarpa and this compound on the pharmacokinetics of caffeine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Alteration of the pharmacokinetics of theophylline by this compound, an alkaloid of the medicinal herb Evodia rutaecarpa, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. "Effect of this compound on caffeine pharmacokinetics in rats" by Rohit Kumar Estari [scholarlycommons.pacific.edu]

The Multifaceted Role of Rutaecarpine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered significant attention in pharmacological research due to its diverse biological activities. Traditionally used in Chinese medicine, modern scientific investigation has begun to unravel the complex molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth exploration of this compound's interaction with key signaling pathways and molecular targets, offering a valuable resource for researchers in drug discovery and development.

This document summarizes the current understanding of this compound's mechanism of action, presenting quantitative data on its bioactivity, detailed experimental methodologies for key assays, and visual representations of the signaling cascades it modulates.

Quantitative Bioactivity of this compound

The following tables summarize the quantitative data available for this compound's interaction with various molecular targets and its effects in different experimental models.

| Target | Parameter | Value | Species/Cell Line | Reference |

| Cyclooxygenase-2 (COX-2) | IC50 | 0.28 µM | Not specified | [1] |

| Kelch-like ECH-associated protein 1 (KEAP1) | Kd | 19.6 µM | In vitro (SPR) |

Table 1: Inhibitory and Binding Constants of this compound

| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| Isolated guinea pig hearts | 1 µM and 3 µM | Cardioprotective effects | [2] |

| LTA-stimulated RAW 264.7 macrophages | 10 µM and 20 µM | Inhibition of NO, iNOS, COX-2, and IL-1β production | [[“]] |

| Angiotensin II-induced hypertrophic cardiomyocytes | 0.1 µM to 10 µmol/L | Amelioration of hypertrophic effects | [4] |

| Collagen-stimulated human platelets | 2.5 µM and 5 µM | Inhibition of PI3K/Akt/GSK3β phosphorylation | [5] |

| Sprague-Dawley rats with monocrotaline-induced pulmonary arterial hypertension | 40 mg/kg/day (i.g.) | Attenuation of pulmonary hypertension | [6] |

Table 2: Effective Concentrations and Doses of this compound in Various Models

Key Signaling Pathways and Molecular Targets

This compound exerts its pleiotropic effects by modulating a range of signaling pathways implicated in inflammation, cardiovascular regulation, and cancer.

TRPV1/CGRP Pathway in Cardiovascular Regulation

This compound is a known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in sensory neurons.[7][8] Activation of TRPV1 by this compound leads to the release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator.[2][7] This mechanism is central to this compound's cardiovascular effects, including its hypotensive and cardioprotective actions.[2][9]

Anti-inflammatory Effects via NF-κB and MAPK Pathways

This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators. It has been shown to suppress the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[[“]] A primary mechanism for these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the phosphorylation of ERK and p38 kinases, which are upstream regulators of NF-κB.

Anti-Cancer Activity: Targeting STAT3 and Wnt/β-Catenin Signaling

In the context of cancer, this compound has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis. These anti-tumor effects are mediated, in part, through the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) and the Wnt/β-catenin signaling pathways. By inhibiting STAT3 activation, this compound downregulates the expression of anti-apoptotic proteins like Bcl-2.

Metabolic Regulation via the AMPK Pathway

This compound has also been implicated in the regulation of cellular energy metabolism through the activation of AMP-activated protein kinase (AMPK). This pathway is crucial for maintaining cellular energy homeostasis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression levels of target proteins (e.g., p-ERK, p-p38, IκBα, p-p65, COX-2, iNOS).

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 10, 20 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide (LPS) at 1 µg/mL) for the desired duration (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-ERK, anti-COX-2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on a specific cell line.

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

-

Solubilization:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells (e.g., RAW 264.7) on glass coverslips in a 24-well plate.

-

Pre-treat with this compound (e.g., 20 µM) for 1 hour, followed by stimulation with an inflammatory agent (e.g., LTA at 10 µg/mL) for 30 minutes.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated) for 1 hour in the dark.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Microscopy and Analysis:

-

Visualize the cells using a confocal microscope.

-

Analyze the images to determine the localization of NF-κB p65 (cytoplasmic vs. nuclear).

-

Conclusion

This compound is a promising natural compound with a complex pharmacology that impacts multiple key signaling pathways. Its ability to modulate TRPV1, NF-κB, MAPK, STAT3, and AMPK pathways underscores its potential for the development of novel therapeutics for a range of conditions, including cardiovascular diseases, inflammatory disorders, and cancer. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers dedicated to further elucidating the molecular mechanisms of this compound and exploring its therapeutic applications. Further investigation is warranted to fully characterize its efficacy and safety in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The cardioprotection of this compound is mediated by endogenous calcitonin related-gene peptide through activation of vanilloid receptors in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. This compound Ameliorates Pressure Overload Cardiac Hypertrophy by Suppression of Calcineurin and Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Alkaloid from Evodia rutaecarpa, Can Prevent Platelet Activation in Humans and Reduce Microvascular Thrombosis in Mice: Crucial Role of the PI3K/Akt/GSK3β Signal Axis through a Cyclic Nucleotides/VASP—Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tmrjournals.com [tmrjournals.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. This compound: A promising cardiovascular protective alkaloid from Evodia rutaecarpa (Wu Zhu Yu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A comprehensive literature review of Rutaecarpine's biological activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa (Wu-Chu-Yu), has been a staple in traditional Chinese medicine for centuries. Modern pharmacological research has unveiled a wide spectrum of biological activities, positioning this compound as a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive literature review of the multifaceted biological activities of this compound, with a focus on its cardiovascular, anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying signaling pathways.

Cardiovascular Effects

This compound exhibits significant cardiovascular protective properties, including vasodilation, anti-platelet aggregation, and cardioprotective effects.[1][2][3] These effects are primarily mediated through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the subsequent release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator.[4]

Vasodilation

In vitro studies have demonstrated that this compound induces concentration-dependent relaxation of isolated rat thoracic aorta and superior mesenteric arterial segments pre-contracted with phenylephrine.[2][5] This vasorelaxant effect is endothelium-dependent and involves the nitric oxide (NO)-cGMP signaling pathway.[6] In endothelial cells, this compound increases intracellular Ca2+ concentration, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[6]

In vivo, intravenous administration of this compound has been shown to cause a dose-dependent decrease in blood pressure in various animal models.[2][3] This hypotensive effect is associated with an increase in plasma CGRP concentration.[3]

Anti-Platelet Aggregation

This compound has been shown to inhibit platelet aggregation induced by various agonists.[7] The underlying mechanism involves the inhibition of phospholipase C (PLC), which leads to reduced phosphoinositide breakdown, thereby suppressing downstream signaling events required for platelet activation.[7] In vivo studies have demonstrated that this compound can prolong bleeding time and reduce mortality in models of acute pulmonary thromboembolism.

Cardioprotection

This compound has demonstrated cardioprotective effects in models of myocardial ischemia-reperfusion injury.[3] Pretreatment with this compound significantly reduces infarct size and the release of cardiac injury markers.[3] These protective effects are also linked to the activation of the TRPV1/CGRP pathway.[3]

Quantitative Data: Cardiovascular Effects

| Biological Activity | Experimental Model | This compound Concentration/Dose | Observed Effect | Reference(s) |

| Vasodilation | Isolated rat superior mesenteric and thoracic aorta | 0.1–10 μM | Concentration-dependent relaxation | [2][5] |

| Hypotension | In vivo (rats) | 10–100 μg/kg i.v. | Marked decrease in mean arterial pressure | [5] |

| Hypotension | Phenol-induced hypertensive rats | 30, 100, or 300 μg/kg i.v. | Dose-dependent hypotensive effects | [2] |

| Cardioprotection | Isolated guinea pig hearts (hypothermic ischemia) | 1 or 3 μM | Improved recovery of cardiac function, reduced creatine kinase release | [3] |

| Cardioprotection | Myocardial ischemia-reperfusion rats | 100 or 300 μg/kg i.v. | Reduced myocardial infarct size and creatine kinase release | [3] |

| Anti-Platelet Aggregation | Human platelet suspensions | 50, 100, and 200 μM | Dose-dependent inhibition of [3H]inositol monophosphate formation | [7] |

Experimental Protocols

Vasodilation Assay in Isolated Rat Aorta:

-

Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution.

-

The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

-

The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

-

The endothelial integrity is assessed by the relaxation response to acetylcholine (1 μM) after pre-contraction with phenylephrine (1 μM).

-

After washing, the aortic rings are pre-contracted with phenylephrine (1 μM).

-

Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 0.1 μM to 100 μM) are added to the organ bath to elicit a relaxation response.

-

The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

Platelet Aggregation Assay:

-

Human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

-

Platelet count in PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL).

-

PRP is pre-incubated with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Platelet aggregation is induced by adding an agonist such as collagen, ADP, or thrombin.

-

The change in light transmission is monitored using a platelet aggregometer to determine the extent of aggregation.

Signaling Pathway

Caption: this compound-mediated cardiovascular signaling pathway.

Anti-inflammatory Effects

This compound possesses potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[8] Its mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8]

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that this compound significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] this compound exerts these effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

The inhibition of the NF-κB pathway by this compound is a crucial aspect of its anti-inflammatory activity. It has been demonstrated to prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[8] Additionally, this compound can suppress the phosphorylation of MAPKs, including p38 and ERK1/2.[8]

Quantitative Data: Anti-inflammatory Effects

| Biological Activity | Experimental Model | This compound Concentration | Observed Effect | Reference(s) |

| Inhibition of NO Production | LTA-stimulated RAW 264.7 cells | 10, 20 μM | Significant reduction in nitrite production | [8] |

| Inhibition of iNOS and COX-2 Expression | LTA-stimulated RAW 264.7 cells | 10, 20 μM | Decreased protein expression | [8] |

| Inhibition of NF-κB Activation | LTA-stimulated RAW 264.7 cells | 10, 20 μM | Reduced phosphorylation of IκBα and p65 | [8] |

| Inhibition of MAPK Phosphorylation | LTA-stimulated RAW 264.7 cells | 10, 20 μM | Reduced phosphorylation of p38 and ERK1/2 | [8] |

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells:

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours to induce NO production.

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for Inflammatory Proteins:

-

RAW 264.7 cells are treated with this compound and/or LPS as described above.

-

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Anti-Cancer Activity